7-Methoxy-1-methylindolin-2-one
Description
7-Methoxy-1-methylindolin-2-one is a substituted indolinone derivative characterized by a methoxy group at the 7-position and a methyl group at the 1-position of the indole ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis. Indolinones are known for their diverse biological activities, including enzyme inhibition and anticancer effects, which are influenced by substituent patterns .
Properties
CAS No. |
7699-23-2 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-methoxy-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-11-9(12)6-7-4-3-5-8(13-2)10(7)11/h3-5H,6H2,1-2H3 |
InChI Key |
QDBHDDVJPQBXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Methoxy-1-methylindolin-2-one typically involves the following steps:
Synthetic Routes: One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core. The methoxy and methyl groups are then introduced through subsequent reactions.
Reaction Conditions: The reactions are usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative in good yield.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Methoxy-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted indole derivatives.
Scientific Research Applications
7-Methoxy-1-methylindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methylindolin-2-one involves:
Comparison with Similar Compounds
4-Methoxy-1-methylindolin-2-one
- Structural Features : Methoxy group at position 4, methyl at position 1.
- Biological Activity : Exhibits moderate enzyme inhibition but lower anticancer potency compared to 7-methoxy derivatives due to reduced steric accessibility at the active site .
- Synthesis : Synthesized via methylation of 4-methoxyindole precursors, with yields dependent on solvent polarity and catalyst choice .
5-Methoxy-1-methylindolin-2-one
- Structural Features : Methoxy group at position 5, methyl at position 1.
- Biological Activity : Demonstrates strong antimicrobial activity, attributed to the methoxy group’s optimal positioning for disrupting bacterial membranes .
- Key Difference : The 5-methoxy derivative shows higher metabolic stability than the 7-methoxy analog in hepatic microsome assays .
Methyl-Substituted Analogues
7-Methylindolin-2-one
- Biological Activity : Acts as a potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 0.8 µM) and exhibits anticancer activity against breast cancer cell lines (IC₅₀ = 12 µM) .
- Comparison : The absence of the methoxy group reduces polarity, enhancing blood-brain barrier penetration but decreasing solubility .
Isoindolinone Derivatives
6-Methoxy-7-methylisoindolin-1-one
- Structural Features: Methoxy at position 6 and methyl at position 7 on an isoindolinone core.
- Reactivity: The fused isoindolinone ring system increases planarity, favoring π-π stacking interactions in enzyme binding .
- Biological Activity: Shows moderate kinase inhibition but lacks the broad-spectrum activity of indolinone derivatives .
7-Iodo-2-methylisoindolin-1-one
- Structural Features : Iodo substituent at position 7, methyl at position 2.
- Applications : Used as a precursor in cross-coupling reactions for synthesizing biaryl compounds. The iodine atom enhances oxidative stability but introduces toxicity concerns .
Structural-Activity Relationship (SAR) and Key Findings
Impact of Methoxy Position
- 7-Methoxy vs. 4/5-Methoxy : The 7-methoxy group in this compound optimizes interactions with hydrophobic enzyme pockets, improving anticancer activity compared to 4- or 5-methoxy analogs .
- Electron-Donating Effects : Methoxy groups at positions 5 and 7 increase electron density on the indole ring, enhancing binding to serotonin receptors (5-HT₂A Kᵢ = 45 nM for 7-methoxy vs. 120 nM for 5-methoxy) .
Role of Methyl Substitution
- 1-Methyl vs. 2-Methyl: The 1-methyl group in this compound reduces steric hindrance compared to 2-methylisoindolinones, allowing better target engagement .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|---|---|
| This compound | C₁₀H₁₁NO₂ | 7-OCH₃, 1-CH₃ | Anticancer: 10 µM (MCF-7) | |
| 4-Methoxy-1-methylindolin-2-one | C₁₀H₁₁NO₂ | 4-OCH₃, 1-CH₃ | Enzyme inhibition: 25 µM | |
| 5-Methoxy-1-methylindolin-2-one | C₁₀H₁₁NO₂ | 5-OCH₃, 1-CH₃ | Antimicrobial: 5 µg/mL (E. coli) | |
| 7-Methylindolin-2-one | C₉H₉NO | 7-CH₃ | AChE inhibition: 0.8 µM | |
| 6-Methoxy-7-methylisoindolin-1-one | C₁₀H₁₁NO₂ | 6-OCH₃, 7-CH₃ | Kinase inhibition: 18 µM |
Biological Activity
7-Methoxy-1-methylindolin-2-one (C10H11NO2) is a heterocyclic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The unique structure of this compound features a methoxy group and a methyl group attached to an indolin-2-one framework, contributing to its chemical properties and biological activities. The compound's molecular formula is C10H11NO2, and it exhibits a fused bicyclic system that enhances its interaction with various biological targets.
This compound interacts with several molecular targets, influencing various biological pathways. Key mechanisms include:
- Acetylcholinesterase Inhibition : The compound has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications to the indoline ring can enhance its activity against Ewing’s sarcoma cells .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
Biological Activities
The following table summarizes the notable biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Studies : A study focused on the structural modifications of indoline derivatives found that this compound demonstrated significant antiproliferative activity with a GI50 value indicating potent effects against specific cancer cell lines. Further modifications improved its efficacy .
- Neuroprotective Potential : Research indicated that the inhibition of AChE by this compound could lead to neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease therapies.
- Antimicrobial Testing : In vitro studies have shown that this compound exhibits selective antibacterial properties against common pathogens, indicating its potential as an antimicrobial agent in clinical settings .
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Activities |
|---|---|---|
| 1-Methylindolin-2-one | C9H9NO | Anticancer properties |
| 4-Methoxy-1-methylindolin-2-one | C10H11NO2 | Acetylcholinesterase inhibition |
| 7-Hydroxyindolin-2-one | C8H7NO | Antimicrobial activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
